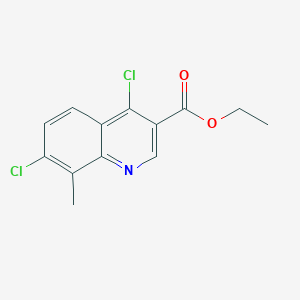

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

Descripción general

Descripción

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is a chemical compound with the molecular formula C₁₃H₁₁Cl₂NO₂ and a molecular weight of 284.14 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate typically involves the reaction of 4,7-dichloro-8-methylquinoline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation and moisture interference . The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield . The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Scientific Research Applications of Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable intermediate in synthesizing complex molecules and a promising lead in drug discovery.

Applications in Scientific Research

- Chemistry: This compound serves as an intermediate in synthesizing complex organic molecules and heterocyclic compounds. It can be used to produce amides .

- Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: this compound is explored as a lead compound in drug discovery and development for various therapeutic areas. The presence of the chlorine substituents at the 4 and 7 positions and a methyl group at the 8 position contribute to its pharmacological properties.

- Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties and has shown effectiveness against a range of bacterial strains. For example, it has shown an inhibition zone of 22 mm against Pseudomonas aeruginosa and 25 mm against Klebsiella pneumoniae. These results suggest that the compound can potentially serve as a lead for developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of certain enzymes, leading to the disruption of cellular processes . This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate can be compared with other similar compounds such as:

4,7-Dichloro-8-methylquinoline: Lacks the ethyl ester group, making it less versatile in synthetic applications.

4,6-Dichloro-2-methylquinoline: Different substitution pattern, leading to variations in chemical reactivity and biological activity.

5,7-Dichloro-2-methylquinoline: Another isomer with distinct properties and applications.

Actividad Biológica

Ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its antimicrobial and anticancer properties, mechanisms of action, and comparisons with related compounds, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a complex structure that enhances its biological activity. The presence of chlorine substituents at the 4 and 7 positions and a methyl group at the 8 position contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H10Cl2N2O2 |

| Molecular Weight | 287.12 g/mol |

| Boiling Point | Approx. 370.9 °C |

| Density | 1.344 g/cm³ |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In various studies, it has shown effectiveness against a range of bacterial strains:

- Inhibition Zones :

- Against Pseudomonas aeruginosa: 22 mm (standard drug: 24 mm)

- Against Klebsiella pneumoniae: 25 mm (standard drug: 27 mm)

These results suggest that the compound can potentially serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer potential. It has demonstrated significant cytotoxic effects against several cancer cell lines, including pancreatic carcinoma and breast carcinoma:

| Cell Line | IC50 (µM) |

|---|---|

| Pancreatic Carcinoma (518A) | <0.1 |

| Colon Carcinoma (HT-29) | <0.1 |

| Breast Carcinoma (MCF-7) | <0.1 |

These low IC50 values indicate strong antiproliferative effects, making it a promising candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can bind to specific enzymes involved in cellular processes, thereby inhibiting their activity.

- DNA Interaction : It has been shown to interact with DNA, potentially disrupting replication and transcription processes.

- Pathway Modulation : this compound may modulate signaling pathways related to cell survival and apoptosis .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound had superior activity compared to several standard antibiotics, highlighting its potential as an alternative treatment option for resistant bacterial strains .

Study on Anticancer Properties

In another study focused on anticancer activity, derivatives of this compound were tested against multiple cancer cell lines. The findings demonstrated that these derivatives exhibited remarkable cytotoxicity with IC50 values in the nanomolar range, outperforming many existing chemotherapeutic agents .

Comparison with Similar Compounds

This compound can be compared with other quinoline derivatives to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-chloroquinoline-3-carboxylate | Chlorine at position 4 | Strong antibacterial activity |

| Ethyl 8-methylquinoline-3-carboxylate | Methyl group at position 8 | Significant antifungal properties |

| Ethyl 6-chloroquinoline-3-carboxylate | Chlorine at position 6 | Effective against specific cancer cell lines |

The dual chlorine substitutions and methyl positioning in this compound enhance its biological activity compared to other derivatives .

Propiedades

IUPAC Name |

ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCLNHQILNZPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352552 | |

| Record name | ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58666-08-3 | |

| Record name | ethyl 4,7-dichloro-8-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.